ABT-888 - 912445-05-7

ABT-888

Catalog Number: EVT-285838
CAS Number: 912445-05-7
Molecular Formula: C13H18Cl2N4O
Molecular Weight: 317.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-888, chemically known as ABT-888, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. [, ] These enzymes are involved in various cellular processes, including DNA repair, genomic stability maintenance, and transcriptional regulation. [, ] ABT-888 has garnered significant interest in scientific research due to its potential to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in the treatment of various cancers. [, , , , ]

Poly(ADP-ribose) Polymer

  • Compound Description: Poly(ADP-ribose) polymer is not a single compound but a chain of ADP-ribose units attached to proteins. Its formation is catalyzed by PARP enzymes. [] Elevated levels of this polymer are often seen in response to DNA damage. []
  • Relevance: ABT-888 acts by inhibiting PARP enzymes, thus preventing the formation of poly(ADP-ribose) polymer. This inhibition is the primary mechanism by which ABT-888 enhances the cytotoxicity of DNA-damaging agents. [] Reduced levels of PAR polymer are used as a pharmacodynamic marker for ABT-888 activity. [, ]

A-925088

  • Compound Description: This is a metabolite of ABT-888, primarily produced by the cytochrome P450 enzyme CYP2D6. [] The specific activity of A-925088 is not discussed in the provided abstracts.
  • Relevance: Understanding the formation of A-925088 is crucial for evaluating potential inter-individual variability in ABT-888 metabolism and its pharmacokinetic profile. Polymorphisms in the CYP2D6 gene, particularly CYP2D610 and CYP2D64, have been shown to significantly affect the conversion of ABT-888 to A-925088. []

Temozolomide (TMZ)

  • Compound Description: Temozolomide is an alkylating agent widely used in chemotherapy, particularly for glioblastoma and melanoma. [, , , , , , , ] Its efficacy is often limited by resistance mechanisms, including increased expression of O6-methylguanine-DNA methyltransferase (MGMT) and defects in the mismatch repair (MMR) pathway.
  • Relevance: ABT-888 significantly potentiates the cytotoxic effects of temozolomide in a variety of preclinical tumor models, including those inherently resistant to temozolomide. [, , , , , , , ] This synergy arises from ABT-888's inhibition of DNA repair pathways, which enhances the accumulation of temozolomide-induced DNA damage.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapeutic agent that induces DNA crosslinks, primarily used to treat various solid tumors. [, , , ] Resistance to cisplatin can arise from enhanced DNA repair mechanisms.
  • Relevance: ABT-888 has been shown to potentiate the cytotoxic effects of cisplatin in preclinical models, particularly in tumors with BRCA1 or BRCA2 deficiencies. [, , , ] This synergy suggests that combining ABT-888 with cisplatin might be a promising therapeutic strategy for cancers with compromised homologous recombination repair.

Carboplatin

  • Compound Description: Carboplatin, similar to cisplatin, is a platinum-based chemotherapeutic drug that induces DNA crosslinks. [, , ] It is used to treat a range of solid tumors.
  • Relevance: ABT-888 exhibits synergistic cytotoxicity with carboplatin in BRCA-deficient cells. [, ] This combination appears particularly promising for BRCA1-deficient cells, indicating a potential synthetic lethality interaction. []

Cyclophosphamide

  • Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy for various cancers. [, ] It induces DNA damage that is typically repaired by the base excision repair pathway.
  • Relevance: ABT-888 potentiates the cytotoxic activity of cyclophosphamide in preclinical models. [, ] This synergy likely arises from ABT-888's ability to inhibit PARP, a key enzyme involved in the base excision repair pathway, thereby hindering the repair of cyclophosphamide-induced DNA damage.

Ionizing Radiation (IR)

  • Compound Description: Ionizing radiation is a form of energy that can damage DNA, often used in cancer treatment. [, , , , , ] The efficacy of radiotherapy can be limited by the ability of cancer cells to repair radiation-induced DNA damage.
  • Relevance: ABT-888 enhances the cytotoxic effects of ionizing radiation in several preclinical tumor models. [, , , , , ] This radiosensitizing effect is likely attributed to ABT-888's inhibition of PARP, which plays a role in repairing radiation-induced DNA damage, particularly sub-lethal damage. []

Irinotecan (CPT-11)

  • Compound Description: Irinotecan is a topoisomerase I inhibitor used in chemotherapy for various cancers. [, , ] It stabilizes topoisomerase I-DNA complexes, leading to DNA damage and cell death.
  • Relevance: ABT-888 potentiates the cytotoxic activity of irinotecan in preclinical models. [, , ] This suggests that ABT-888 might enhance the efficacy of irinotecan-based chemotherapy.

SN38

  • Compound Description: SN38 is the active metabolite of irinotecan (CPT-11) and a potent inhibitor of topoisomerase I. []
  • Relevance: ABT-888 synergizes with SN38 to enhance cell killing in prostate cancer models. [] This synergy highlights the potential of combining ABT-888 with topoisomerase I inhibitors.

Topotecan (TPT)

  • Compound Description: Topotecan, like irinotecan, is a topoisomerase I inhibitor used in chemotherapy. []
  • Relevance: Clinical trials have investigated the combination of ABT-888 with topotecan for treating solid tumors and lymphomas. [, ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite drug commonly used in cancer treatment. It interferes with DNA synthesis and repair. []
  • Relevance: The combination of ABT-888 and 5-FU exhibits potent activity against colorectal cancer stem cells (CRC-CSCs). [] This suggests potential for this combination in overcoming 5-FU resistance often observed in CRC-CSCs.

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent with clinical activity against various lymphoid malignancies. []
  • Relevance: Phase 1b trials have explored the combination of ABT-888 with bendamustine in patients with lymphoma and multiple myeloma. []

Melphalan

  • Compound Description: Melphalan is an alkylating agent commonly used in high-dose chemotherapy for multiple myeloma. [, ]
  • Relevance: Dual DNA repair inhibition using ABT-888 in combination with melphalan demonstrates synergistic cytotoxicity in myeloma cell lines. [, ] This highlights a potential therapeutic strategy for overcoming melphalan resistance in multiple myeloma.

AZD-2281

  • Compound Description: AZD-2281 (olaparib) is another PARP inhibitor, similar in mechanism to ABT-888. []
  • Relevance: Like ABT-888, AZD-2281 exhibits radiosensitizing properties when used in combination with external beam radiation and radioimmunotherapy in lymphoma cells. [] Comparing these two PARP inhibitors can offer insights into their relative efficacies and potential advantages.
Overview

Veliparib dihydrochloride is a small molecule with the chemical identifier 912445-05-7, recognized primarily as a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound has garnered significant attention in cancer research due to its potential to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. Veliparib dihydrochloride is classified as an antineoplastic agent and is currently under investigation for various therapeutic applications, particularly in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Veliparib dihydrochloride involves several key steps:

  1. Imidization: The process begins with L-alanine ethyl ester, which undergoes imidization to form a key intermediate.
  2. Cyclization Reduction: This intermediate is subjected to cyclization reduction, forming the benzimidazole structure.
  3. Hydrolysis: The product undergoes hydrolysis to yield 2-methylpyrrolidine-2-carboxylic acid.
  4. Condensation: A one-step condensation reaction finalizes the synthesis, producing Veliparib dihydrochloride.

In industrial settings, optimization of these synthetic routes is crucial for achieving high yield and purity, often employing advanced purification techniques and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Veliparib dihydrochloride primarily undergoes the following types of reactions during its synthesis:

  • Substitution Reactions: Commonly observed during the formation of the benzimidazole ring.
  • Hydrolysis: Integral to the preparation of intermediates.
  • Cyclization: Essential for constructing the core structure.

Common Reagents and Conditions

Key reagents used in the synthesis include:

  • Carbonyldiimidazole (CDI): Employed in coupling reactions.
  • Acetic Acid: Used under reflux conditions for ring formation.
  • Hydrogenolysis Conditions: Necessary for deprotection steps .

The major products from these reactions include Veliparib itself and crucial intermediates such as 2-methylpyrrolidine-2-carboxylic acid.

Mechanism of Action

Process and Data

Veliparib dihydrochloride exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a pivotal role in DNA repair processes. By inhibiting PARP-1 and PARP-2, Veliparib prevents the repair of single-strand breaks in DNA, leading to an accumulation of DNA damage that ultimately results in apoptosis in cancer cells. This mechanism enhances the cytotoxic effects of DNA-damaging agents used in chemotherapy .

Data from various studies indicate that Veliparib enhances the efficacy of treatments when combined with other agents, such as temozolomide and irinotecan, showing significant improvements in tumor response rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Veliparib dihydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 275.24 g/mol.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

In vitro studies have demonstrated that Veliparib has a favorable pharmacokinetic profile, making it suitable for oral administration .

Applications

Scientific Uses

Veliparib dihydrochloride has been extensively studied for its applications in various fields:

  • Cancer Therapy: Investigated as a therapeutic agent to enhance the effectiveness of chemotherapy and radiation therapy.
  • Biochemical Research: Used as a tool to study DNA repair mechanisms and cellular responses to DNA damage.
  • Drug Discovery: Employed in developing new cancer therapies targeting PARP pathways .

Ongoing research continues to explore its potential in treating various cancers, particularly those associated with BRCA1 and BRCA2 mutations, where PARP inhibition may provide significant clinical benefits .

Properties

CAS Number

912445-05-7

Product Name

Veliparib dihydrochloride

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride

Molecular Formula

C13H18Cl2N4O

Molecular Weight

317.21 g/mol

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N

SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Veliparib hydrochloride; ABT-888; ABT 888; ABT888.

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.